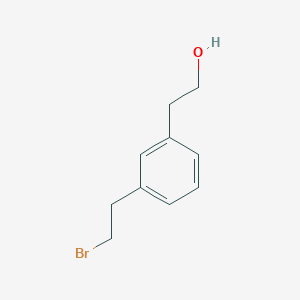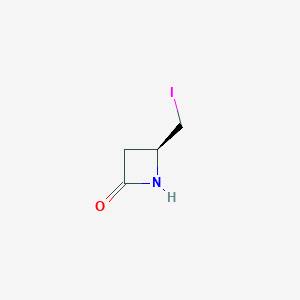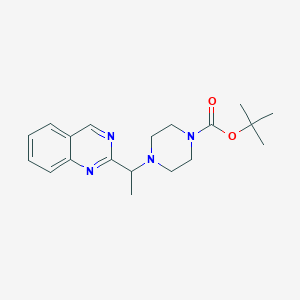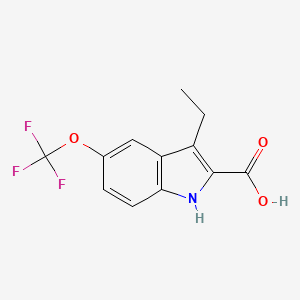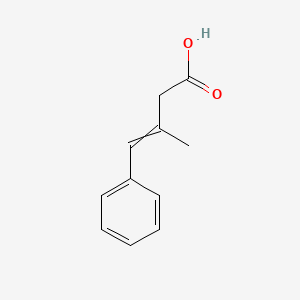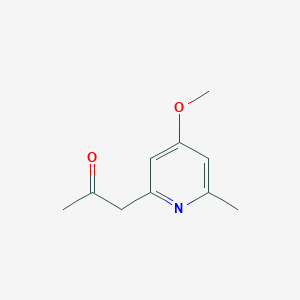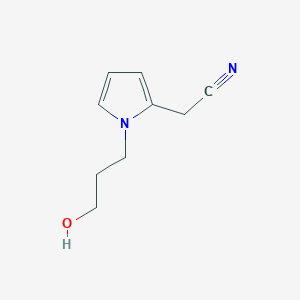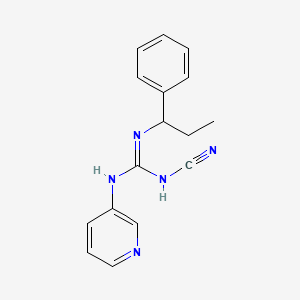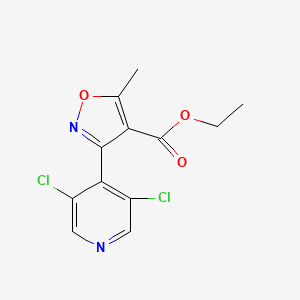
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyridyl group substituted with two chlorine atoms at positions 3 and 5, an isoxazole ring, and an ethyl ester group. Its distinct structure makes it a subject of interest in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate typically involves the reaction of 3,5-dichloro-4-pyridinecarboxylic acid with appropriate reagents to introduce the isoxazole ring and the ethyl ester group. One common method includes the use of a cyclization reaction where the pyridine derivative is treated with a suitable nitrile oxide precursor under controlled conditions to form the isoxazole ring. The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to isolate the desired product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: The chlorine atoms on the pyridyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridyl derivatives.
科学研究应用
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
作用机制
The mechanism of action of Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of specific enzymes involved in metabolic pathways, leading to therapeutic effects. The presence of the pyridyl and isoxazole rings contributes to its binding affinity and specificity .
相似化合物的比较
Ethyl 3-(3,5-Dichloro-4-pyridyl)-5-methylisoxazole-4-carboxylate can be compared with other similar compounds, such as:
3,5-Dichloro-4-pyridyl derivatives: These compounds share the pyridyl core but differ in the substituents on the isoxazole ring.
Isoxazole derivatives: Compounds with variations in the substituents on the isoxazole ring, affecting their chemical and biological properties.
Ethyl esters of pyridyl carboxylates: These compounds have similar ester groups but differ in the substitution pattern on the pyridyl ring.
属性
分子式 |
C12H10Cl2N2O3 |
|---|---|
分子量 |
301.12 g/mol |
IUPAC 名称 |
ethyl 3-(3,5-dichloropyridin-4-yl)-5-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H10Cl2N2O3/c1-3-18-12(17)9-6(2)19-16-11(9)10-7(13)4-15-5-8(10)14/h4-5H,3H2,1-2H3 |
InChI 键 |
HXCRLJNSMBXFIL-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(ON=C1C2=C(C=NC=C2Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


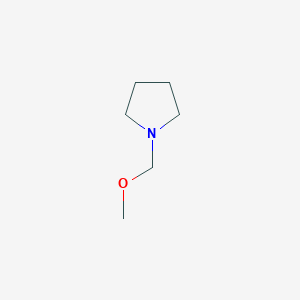
silane](/img/structure/B8496525.png)
![1-Azatricyclo[3.3.1.1,3,7]decan-4-amine hydrochloride](/img/structure/B8496530.png)
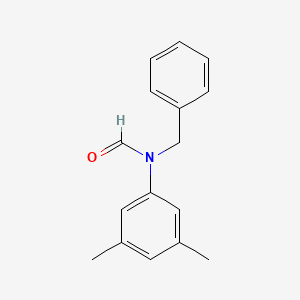
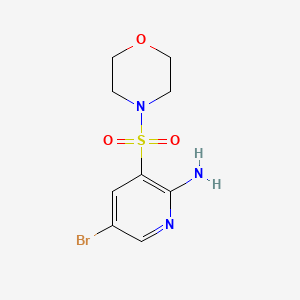
![5-chloro-1H-pyrrolo[2,3-f]quinoline](/img/structure/B8496548.png)
